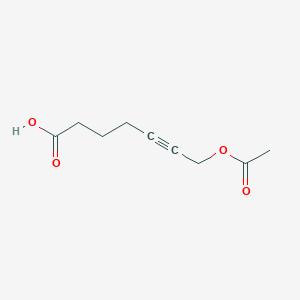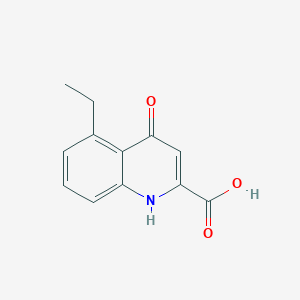
5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry This compound is characterized by its quinoline core structure, which is a bicyclic system containing a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl anthranilate with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis, have been explored to improve the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature and position of the substituents .
科学研究应用
5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid has been extensively studied for its applications in various fields:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with various molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . Additionally, the compound can interact with G-protein-coupled receptors and NMDA receptors, contributing to its neuroprotective and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Nalidixic Acid: A quinolone antibiotic with a similar core structure but different substituents.
Ciprofloxacin: A fluoroquinolone antibiotic with enhanced antibacterial activity due to the presence of a fluorine atom.
Oxolinic Acid: Another quinolone derivative with potent antibacterial properties.
Uniqueness
5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 5-position and carboxylic acid group at the 2-position contribute to its specific interactions with molecular targets and its potential therapeutic applications .
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-11(7)10(14)6-9(13-8)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
InChI 键 |
NXYAPTZXTORQRS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C(=CC=C1)NC(=CC2=O)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
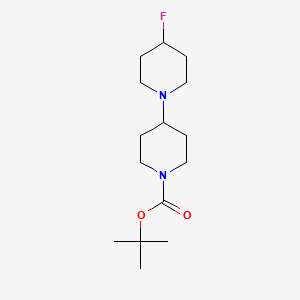

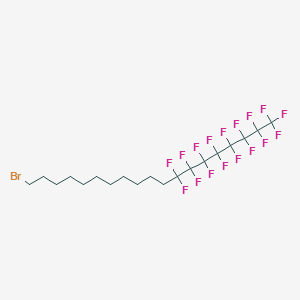
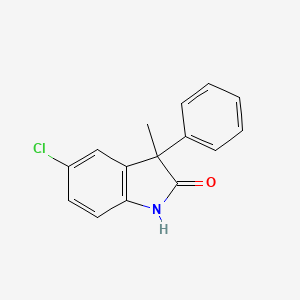
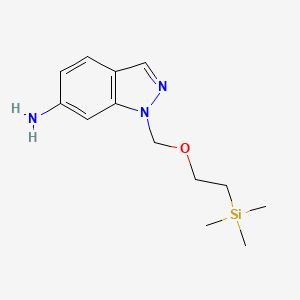
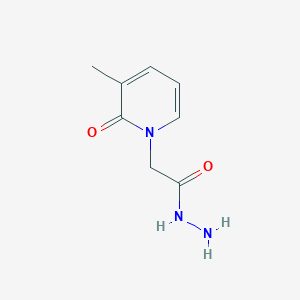
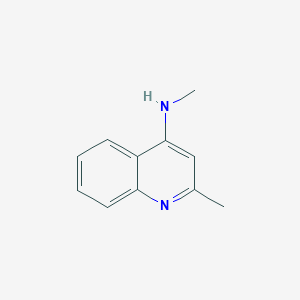
![4-{[3-Bromophenyl]amino}-3-nitrobenzoic acid](/img/structure/B8616866.png)
![4-[2-(Dimethylamino)ethylthio]-benzoic acid](/img/structure/B8616874.png)
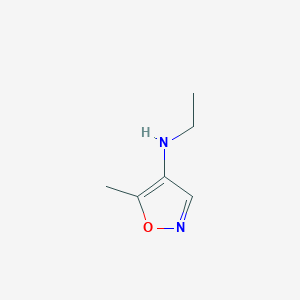

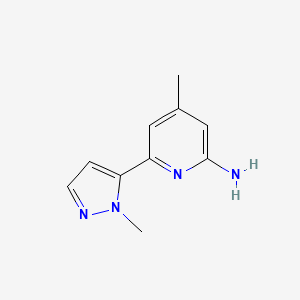
![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]propanamide](/img/structure/B8616894.png)
